molecular formula C18H18ClNO2 B1613260 2-Chloro-3'-morpholinomethyl benzophenone CAS No. 898791-89-4

2-Chloro-3'-morpholinomethyl benzophenone

Cat. No. B1613260
M. Wt: 315.8 g/mol
InChI Key: MXXMZRWUXVYYTH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As a benzophenone derivative, 2-Chloro-3’-morpholinomethyl benzophenone can participate in various chemical reactions. For example, 2-chlorobenzophenone has been studied for its interaction with cyclomaltoheptaose (β-cyclodextrin) and its reduction behavior in the presence of LiAlH4 .

Scientific Research Applications

Photochemistry in Biological and Material Science

Benzophenone (BP) photochemistry, including derivatives like 2-Chloro-3'-morpholinomethyl benzophenone, has been widely applied in biological chemistry, bioorganic chemistry, and material science. BP photophores exhibit unique photochemical properties, enabling applications in ligand-protein interactions, proteome profiling, bioconjugation, and surface grafting. Their low reactivity towards water and stability in ambient light, combined with the convenience of excitation at 365 nm, make them practical for various scientific applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Certain benzophenone derivatives, including morpholino benzophenones, have shown significant antitumor activity. These compounds, synthesized through Friedel-Crafts condensation, have demonstrated potent cytotoxic activity against specific leukemia and carcinoma cells in vitro, highlighting their potential in cancer research (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Environmental Degradation Studies

Benzophenone-3, a related compound, has been extensively studied for its environmental degradation mechanisms. These studies include investigations into its degradation during chlorination and UV/chlorination reactions, helping to understand its impact on aquatic ecosystems and potential risks to human health (Lee, Lee, Kim, & Zoh, 2020).

Personal Care Product Safety

Benzophenone-3 is also a common component in sunscreen products, and its widespread use has led to research on its occurrences, toxicities, and ecological risks. Studies in this area focus on its physicochemical properties, environmental presence, and potential endocrine-disrupting effects, contributing to a broader understanding of the safety and impact of such chemicals in personal care products (Kim & Choi, 2014).

Skin Cell Research

Research has also been conducted on the effects of benzophenone derivatives on human skin cells. Studies involving compounds like BP-3 and their interactions with skin fibroblasts help in understanding the cellular impact of UV filters used in sunscreen products. Such research is crucial for assessing the safety and potential side effects of these compounds on human skin (Galicka & Sutkowska-Skolimowska, 2021).

Metabolism and Endocrine-Disrupting Activity

The metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity has been a subject of study. These investigations provide insight into the metabolic pathways and hormonal effects of BP-3, which is crucial for understanding its potential health impacts (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Safety And Hazards

The safety data sheet for 2-Chloro-3’-morpholinomethyl benzophenone provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

(2-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMZRWUXVYYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643095
Record name (2-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3'-morpholinomethyl benzophenone

CAS RN

898791-89-4
Record name (2-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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